molecular formula C6H2Br2N2 B2362069 5,6-Dibromonicotinonitrile CAS No. 1214384-33-4

5,6-Dibromonicotinonitrile

Cat. No.: B2362069
CAS No.: 1214384-33-4
M. Wt: 261.904
InChI Key: LXORSTZXVUELDQ-UHFFFAOYSA-N
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Description

5,6-Dibromonicotinonitrile is an organic compound with the molecular formula C6H2Br2N2 and a molecular weight of 261.9 g/mol . This compound is characterized by the presence of two bromine atoms attached to the 5th and 6th positions of a nicotinonitrile ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 5,6-Dibromonicotinonitrile typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Reaction of 1,2-dichloroethane with acidic conditions at 0-20°C.

    Step 2: Use of triethylamine tris(hydrogen fluoride) in acetonitrile at 90°C for 1 hour.

    Step 3: Reaction with potassium carbonate and tetrakis(triphenylphosphine) palladium in 1,4-dioxane at 20°C for 168 hours.

    Step 4: Use of sodium tetrahydroborate in methanol at 0-20°C.

    Step 5: Reaction with potassium acetate and 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione at 50°C for 6 hours.

    Step 6: Final step involves triethylamine tris(hydrogen fluoride) at 80°C.

Chemical Reactions Analysis

5,6-Dibromonicotinonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, tetrakis(triphenylphosphine) palladium, and sodium tetrahydroborate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dibromonicotinonitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

5,6-Dibromonicotinonitrile can be compared with other similar compounds, such as 2,5-Dibromonicotinonitrile . While both compounds contain bromine atoms and a nicotinonitrile ring, their positions of substitution differ, leading to variations in their chemical properties and reactivity. Other similar compounds include various derivatives of nicotinonitrile with different substituents.

Properties

IUPAC Name

5,6-dibromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXORSTZXVUELDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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